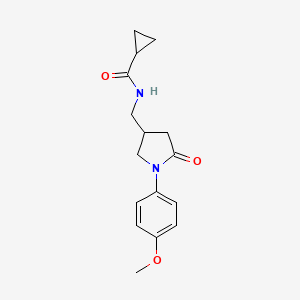
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrrolidinone ring, a methoxyphenyl group, and a cyclopropanecarboxamide group . Pyrrolidinones are a class of organic compounds that contain a five-membered lactam structure. The methoxyphenyl group is a common motif in organic chemistry, often contributing to the pharmacological properties of drugs . Cyclopropanecarboxamide is a moiety seen in various bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a methoxyphenyl group, and a cyclopropanecarboxamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the pyrrolidinone ring and the methoxy group in the methoxyphenyl group could impact its solubility .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Heterocycles containing nitrogen play a pivotal role in synthetic chemistry and have promising medicinal applications . The 1,2,3-triazole moiety, found in our compound, has been associated with significant biological activities. Notably, several medications, such as tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. These compounds exhibit metabolic and thermal stability, making them valuable for drug design . Researchers explore the synthesis of 1,2,3-triazoles through click chemistry, which offers simplicity and high yields. Methods include 1,3-cycloaddition reactions and diazo compound-based approaches .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-6-4-13(5-7-14)18-10-11(8-15(18)19)9-17-16(20)12-2-3-12/h4-7,11-12H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFYPAPCDGFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

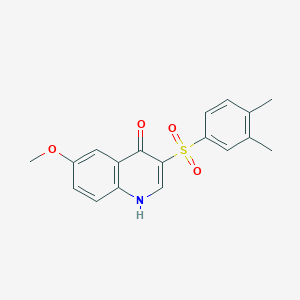
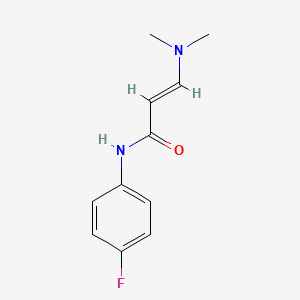
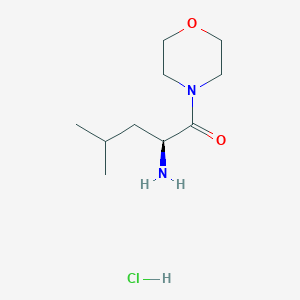
![7-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2833056.png)
![4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833057.png)
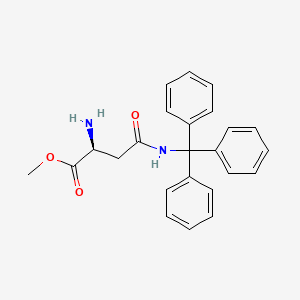
![1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2833059.png)

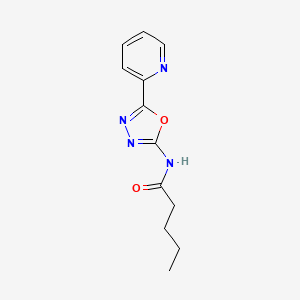
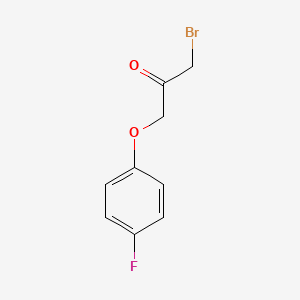
![2-((3-(1H-pyrazol-1-yl)pyrazin-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2833068.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2833073.png)